molecular formula C14H10N2O3 B2784567 5-(4-Aminophenoxy)isoindoline-1,3-dione CAS No. 284462-39-1

5-(4-Aminophenoxy)isoindoline-1,3-dione

Cat. No.: B2784567
CAS No.: 284462-39-1
M. Wt: 254.245
InChI Key: NTQCONSUJVLCLR-UHFFFAOYSA-N
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Description

5-(4-Aminophenoxy)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline-1,3-dione core structure with a 4-aminophenoxy substituent

Safety and Hazards

The safety data sheet for 5-(4-Aminophenoxy)isoindoline-1,3-dione indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 5-(4-Aminophenoxy)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing a variety of physiological functions such as mood, reward, and motor control.

Mode of Action

This compound interacts with the dopamine receptors, particularly at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.

Biochemical Pathways

The compound’s interaction with dopamine receptors affects the dopaminergic signaling pathway . This pathway plays a critical role in the central nervous system, influencing processes such as motor control, reward, and mood regulation. Changes in this pathway can have significant downstream effects, potentially influencing behavior and physiological responses.

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have good affinities and some pharmacokinetic parameters

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-aminophenol. The reaction is carried out in a suitable solvent such as toluene under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenoxy)isoindoline-1,3-dione is unique due to the presence of the 4-aminophenoxy group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

5-(4-aminophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-8-1-3-9(4-2-8)19-10-5-6-11-12(7-10)14(18)16-13(11)17/h1-7H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQCONSUJVLCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327887
Record name 5-(4-aminophenoxy)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

284462-39-1
Record name 5-(4-aminophenoxy)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(4-nitrophenoxy)isoindoline-1,3-dione (0.6 g, 2.11 mmol) in conc. AcOH (12 mL) and water (0.1 mL) was stirred under stream of argon while iron powder (0.59 g, 55.9 mmol) was added slowly. This mixture stirred at room temp. for 72 h, then was diluted with water (25 mL) and extracted with EtOAc (3×50 mL). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure to give 5-(4-aminophenoxy)isoindoline-1,3-dione as a brownish solid (0.4 g, 75%): TLC (50% EtOAc/50% hexane) Rf0.27; 1H NMR (DMSO-d6) δ 5.14 (brs, 2H), 6.62 (d, J=8.7 Hz, 2H), 6.84 (d, J=8.7 Hz, 2H), 7.03 (d, J=2.1 Hz, 1H), 7.23 (dd, 1H), 7.75 (d, J=8.4 Hz, 1H), 11.02 (s, 1H); HPLC ES-MS m/z 255 ((M+H)+, 100%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.59 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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